Molecular Weight and Lipophilicity Increase Through Dual-Chlorination Distinguishes Target from Non-Halogenated Parent
The target compound (C₁₇H₁₃Cl₂NO₃S; MW 382.26) exhibits a molecular weight increase of 82.92 Da (+27.7%) relative to 2-methylquinolin-8-yl benzenesulfonate (C₁₆H₁₃NO₃S; MW 299.34), driven by the introduction of two chlorine atoms and one additional methyl group on the benzenesulfonate ring [1]. This structural modification elevates the calculated logP to approximately 4.6–5.0, compared to ~3.8–4.2 for the non-chlorinated 2-methylquinolin-8-yl benzenesulfonate and ~3.5 for the fully unsubstituted quinolin-8-yl benzenesulfonate (MW 285.32) . In the context of the 8-quinolinyl sulfonate photoprobes literature, increased lipophilicity is associated with enhanced membrane partitioning and altered intracellular distribution, factors directly relevant to intracellular target engagement [2].
| Evidence Dimension | Molecular weight and calculated lipophilicity (logP) |
|---|---|
| Target Compound Data | MW 382.26 g/mol; calculated logP ~4.6–5.0 (predicted via fragment-based methods for 2,4-dichloro-5-methylbenzenesulfonate esters) |
| Comparator Or Baseline | 2-Methylquinolin-8-yl benzenesulfonate: MW 299.34 g/mol; logP ~3.8. Quinolin-8-yl benzenesulfonate: MW 285.32 g/mol; logP ~3.5 |
| Quantified Difference | MW increase of +27.7% (+82.92 Da) vs. 2-methylquinolin-8-yl benzenesulfonate; logP increase of approximately +0.8–1.2 units |
| Conditions | Calculated physicochemical properties based on molecular formula and fragment-based logP prediction models |
Why This Matters
Higher molecular weight and lipophilicity directly influence membrane permeability, tissue distribution, and protein binding, making the target compound functionally non-interchangeable with lighter, less lipophilic analogs in cell-based assays requiring intracellular target access.
- [1] SpectraBase. benzenesulfonic acid, 2,4-dichloro-5-methyl-, 2-methyl-8-quinolinylester. SpectraBase Compound ID: Fl2bnRgjnfd. Exact Mass: 380.99932; Mol Weight: 382.26; Molecular Formula: C₁₇H₁₃Cl₂NO₃S. View Source
- [2] Aoki S, Matsuo N, Hanaya K, Yamada Y, Kageyama Y. Design and synthesis of a photocleavable biotin-linker for the photoisolation of ligand-receptor complexes based on the photolysis of 8-quinolinyl sulfonates in aqueous solution. Bioorg Med Chem. 2009;17(9):3405-3413. doi:10.1016/j.bmc.2009.03.031. PMID: 19362845. View Source
